molecular formula C11H13N3O3 B2846639 N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine CAS No. 339010-27-4

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B2846639
CAS No.: 339010-27-4
M. Wt: 235.243
InChI Key: VKWOTQQRXVZHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine can be compared with other similar compounds, such as:

    N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazine: This compound has a similar structure but contains a hydrazine group instead of a hydroxylamine group.

    N-[1-(4-nitrophenyl)piperidin-4-ylidene]amine: This compound contains an amine group instead of a hydroxylamine group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWOTQQRXVZHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.